(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride
CAS No.: 63526-63-6
Cat. No.: VC21193974
Molecular Formula: C19H26ClNO
Molecular Weight: 319.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63526-63-6 |
|---|---|
| Molecular Formula | C19H26ClNO |
| Molecular Weight | 319.9 g/mol |
| IUPAC Name | (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H/t16-,19+;/m1./s1 |
| Standard InChI Key | WRHOJMZRFAKSSV-VWJDFLIZSA-N |
| Isomeric SMILES | C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
| SMILES | CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
| Canonical SMILES | CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Introduction
(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride is a complex organic compound with a specific stereochemical configuration. It is closely related to benzeneethanol derivatives, which are known for their diverse applications in pharmaceuticals and chemical synthesis. This compound is a hydrochloride salt of a phenethyl alcohol derivative, featuring a dimethylamino group and a phenyl group attached to the alpha position of the ethanol backbone.
Applications:
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Pharmaceuticals: Compounds with similar structures are used in pharmaceutical applications, often as intermediates or active ingredients.
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Chemical Research: Used in studies related to stereochemistry and the effects of functional groups on chemical properties.
Hazards:
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Toxicity: Classified as Acute Tox. 3 and Aquatic Acute 1, indicating high toxicity if ingested and to aquatic organisms .
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Handling Precautions: Requires protective equipment and safe disposal practices to minimize exposure and environmental impact.
Regulatory Information:
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GHS Classification: H301 (Toxic if swallowed) and H400 (Very toxic to aquatic life) .
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Regulatory Status: Subject to regulations concerning hazardous substances, including proper labeling and disposal.
Related Compounds:
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Propoxyphene: A related compound with similar structural features, used as an analgesic .
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Benzeneethanol Derivatives: These compounds are used in various chemical syntheses and pharmaceutical applications.
Research Findings:
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Stereochemistry: Research focuses on the effects of stereochemistry on biological activity and chemical properties.
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Pharmaceutical Applications: Studies explore the potential of these compounds as intermediates or active pharmaceutical ingredients.
Hazard Information
| Hazard Code | Description |
|---|---|
| H301 | Toxic if swallowed |
| H400 | Very toxic to aquatic life |
| Acute Tox. 3 | High toxicity if ingested |
| Aquatic Acute 1 | High toxicity to aquatic organisms |
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